molecular formula C5H11ClN2 B2393697 trans 2-Methyl-cyclopropanecarboxamidine hydrochloride CAS No. 2241140-32-7

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride

Cat. No.: B2393697
CAS No.: 2241140-32-7
M. Wt: 134.61
InChI Key: ZCODWWZBLBLZTR-VKKIDBQXSA-N
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Description

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: is a chemical compound with the molecular formula C5H10ClN. It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride typically involves the reaction of trans 2-Methyl-cyclopropanecarboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a ligand in binding studies. It is also utilized in the development of enzyme inhibitors .

Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. It is involved in the production of antiviral, antibacterial, and anticancer agents .

Industry: This compound finds applications in the production of fine chemicals and agrochemicals. It is used in the synthesis of pesticides and herbicides .

Mechanism of Action

The mechanism of action of trans 2-Methyl-cyclopropanecarboxamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to form stable complexes with the target enzymes, leading to a decrease in their activity .

Comparison with Similar Compounds

  • Cyclopropanecarboxamidine hydrochloride
  • Cyclopropylcarbamidine hydrochloride
  • Cyclopropane-1-carboximidamide hydrochloride

Comparison: trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to differences in its chemical behavior and biological activity .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCODWWZBLBLZTR-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-32-7
Record name rac-(1R,2R)-2-methylcyclopropane-1-carboximidamide hydrochloride
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